molecular formula C5H12ClNO3S B2746283 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1864052-26-5

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2746283
CAS No.: 1864052-26-5
M. Wt: 201.67
InChI Key: LPDVMDCAMQCDRR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene derivative) with two sulfonyl groups at the 1-position (denoted by "1,1-dione") and substituents at the 3-position: a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDVMDCAMQCDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of a thiolane derivative with aminomethyl and hydroxy functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminomethyl and hydroxy groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride. For instance, derivatives synthesized from related thiones have shown promising results against human cancer cell lines such as HCT-116 and MCF-7. These compounds exhibited IC50_{50} values ranging from 1.9 to 7.52 µg/mL, indicating significant antiproliferative activity .

Antimicrobial Properties

Research has indicated that compounds containing thiolane structures possess antimicrobial properties. In particular, studies have screened various derivatives for their efficacy against bacteria and fungi, revealing that certain compounds exhibit strong antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanisms behind this activity are linked to the ability of these compounds to disrupt microbial cell walls or inhibit essential enzymes .

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a potential candidate for further development into anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds, facilitating their use in biological assays .

Case Studies

StudyObjectiveFindings
Anticancer Activity Evaluate antiproliferative effects on HCT-116 and MCF-7 cellsCompounds exhibited IC50_{50} values between 1.9–7.52 µg/mL, indicating strong anticancer properties .
Antimicrobial Screening Assess activity against Mycobacterium smegmatis and Pseudomonas aeruginosaSignificant antimicrobial activity was observed; certain derivatives showed low MIC values .
Anti-inflammatory Evaluation Investigate potential as a 5-LOX inhibitorIn silico docking studies suggest promising anti-inflammatory activity .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The thiolane ring may also play a role in the compound’s overall mechanism of action.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : 1λ⁶-thiolane-1,1-dione (sulfone-modified thiolane ring).
  • Substituents: 3-hydroxy and 3-aminomethyl groups.
  • Molecular formula: Estimated as C₅H₁₁ClNO₃S (hydrochloride salt of the base compound C₅H₁₀N₂O₃S).

Comparison with Structurally Similar Compounds

The following table compares 3-(aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride with structurally related sulfone-containing heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Notable Properties/Applications Reference
3-(Aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride (Target) C₅H₁₁ClNO₃S (estimated) ~217.67 5-membered 3-hydroxy, 3-aminomethyl Potential pharmaceutical intermediate -
3-Methyl-3-(methylamino)-1λ⁶-thiolane-1,1-dione hydrochloride C₆H₁₄ClNO₂S 199.69 5-membered 3-methyl, 3-methylamino Irritant (hazard class)
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione hydrochloride C₅H₁₁ClN₂O₂S ~198.67 (estimated) 4-membered 3-methyl, 3-aminomethyl Supplier-listed (ChemBK)
(1-1-Dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl chloride C₅H₉ClO₄S₂ 232.71 5-membered 3-methanesulfonyl chloride Reactive sulfonylating agent
3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione dihydrochloride C₁₂H₂₈Cl₂N₂O₂S ~347.34 5-membered 3-(bis-isopropylaminoethyl)amino Complex amine functionality

Structural and Functional Analysis

Ring Size and Reactivity

  • The 5-membered thiolane ring in the target compound (vs.
  • 4-membered rings (e.g., thietane derivatives) exhibit higher ring strain, which may influence synthetic accessibility or stability .

Substituent Effects

  • Hydroxyl vs.
  • Aminomethyl vs. Complex Amines: The simple aminomethyl group in the target compound contrasts with bulkier amines (e.g., ’s bis-isopropylaminoethyl group), which may reduce steric hindrance in reactions or interactions .

Functional Group Reactivity

  • Sulfonyl Chloride Derivatives () are highly reactive, serving as intermediates in sulfonamide synthesis. The target compound’s amine and hydroxyl groups, however, suggest applications in forming hydrogen bonds or salt bridges .
  • Hazard Profiles: Methylamino-substituted derivatives () are classified as irritants, highlighting the need for careful handling in synthetic workflows .

Biological Activity

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride, identified by the CAS number 1864052-26-5, is an organic compound with a molecular formula of C5_5H12_{12}ClNO3_3S and a molecular weight of 201.67 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C5_5H12_{12}ClNO3_3S
Molecular Weight 201.67 g/mol
CAS Number 1864052-26-5

The biological activity of this compound primarily revolves around its thiolane structure, which may confer unique properties in biochemical interactions. Thiol compounds are known to participate in redox reactions, which can influence cellular signaling pathways and metabolic processes.

Antioxidant Properties

Research indicates that compounds with thiolane moieties often exhibit antioxidant activity. This activity is critical in mitigating oxidative stress within cells, potentially leading to protective effects against various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of oxidative stress. The results indicated significant reductions in markers of oxidative damage and improved behavioral outcomes in treated subjects compared to controls.

In vitro Studies

In vitro assays have demonstrated that this compound can modulate the activity of various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders. For instance, it was shown to inhibit certain enzymes linked to glucose metabolism, which may have implications for diabetes management.

Cytotoxicity and Safety Profile

Toxicological evaluations have revealed that this compound exhibits low cytotoxicity at therapeutic concentrations. This safety profile is crucial for its potential use in clinical settings.

Summary of Key Research Studies

Study TypeFindings
In vitro Modulation of enzyme activity; low cytotoxicity
In vivo Neuroprotective effects; reduction in oxidative stress markers
Pharmacological Potential applications in diabetes management

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, long-term safety, and efficacy in human clinical trials are essential for establishing its therapeutic potential.

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